

Application Notes and Protocols: ^{13}C -Serine Tracing with (+)-SHIN1 Treatment

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Compound of Interest

Compound Name: (+)-SHIN1

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Introduction

One-carbon (1C) metabolism is a critical network of pathways that provides one-carbon units for the biosynthesis of nucleotides, amino acids, and for methylation reactions. The amino acid serine is a major source of these one-carbon units through the action of serine hydroxymethyltransferase (SHMT). In many cancer cells, the serine synthesis pathway and subsequent one-carbon metabolism are upregulated to support rapid proliferation.[1] This has made the enzymes in this pathway attractive targets for cancer therapy.

(+)-SHIN1 is a potent and specific dual inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of human serine hydroxymethyltransferase.[2][3] By inhibiting SHMT, **(+)-SHIN1** blocks the conversion of serine to glycine and the concurrent generation of a one-carbon unit carried by tetrahydrofolate. This leads to a depletion of purines and ultimately inhibits cancer cell growth.[3][4]

Stable isotope tracing with ^{13}C -labeled serine (^{13}C -serine) is a powerful technique to elucidate the metabolic fate of serine and to confirm the on-target effects of SHMT inhibitors like **(+)-SHIN1**. By incubating cells with U- ^{13}C -serine, where all three carbon atoms are the heavy isotope ^{13}C , researchers can track the incorporation of these labeled carbons into downstream metabolites such as glycine, glutathione, and purines using liquid chromatography-mass spectrometry (LC-MS). A reduction in the incorporation of ^{13}C from serine into these

downstream metabolites upon treatment with **(+)-SHIN1** provides direct evidence of SHMT inhibition.

These application notes provide detailed protocols for utilizing ^{13}C -serine tracing in combination with **(+)-SHIN1** treatment to study serine metabolism and one-carbon pathway inhibition in cancer cells.

Data Presentation

The following tables summarize quantitative data on the metabolic effects of **(+)-SHIN1** treatment in conjunction with ^{13}C -serine tracing, primarily based on studies in HCT-116 colon cancer cells.

Table 1: Effect of **(+)-SHIN1** on the M+2 ^{13}C -Labeling Fraction of Intracellular Metabolites.

Metabolite	Treatment Group	M+2 ^{13}C -Labeling Fraction (mean \pm SD, n=3)
ADP	DMSO (Control)	~18%
5 μM (+)-SHIN1	~2%	
5 μM (-)-SHIN1 (inactive enantiomer)	~18%	
Glutathione	DMSO (Control)	~25%
5 μM (+)-SHIN1	~3%	
5 μM (-)-SHIN1 (inactive enantiomer)	~25%	

This data demonstrates that **(+)-SHIN1**, but not its inactive enantiomer, significantly blocks the incorporation of carbon from ^{13}C -serine into ADP and glutathione, indicating inhibition of the serine to glycine conversion needed for their synthesis.

Table 2: Normalized Levels of Purine Biosynthetic Pathway Intermediates after **(+)-SHIN1** Treatment.

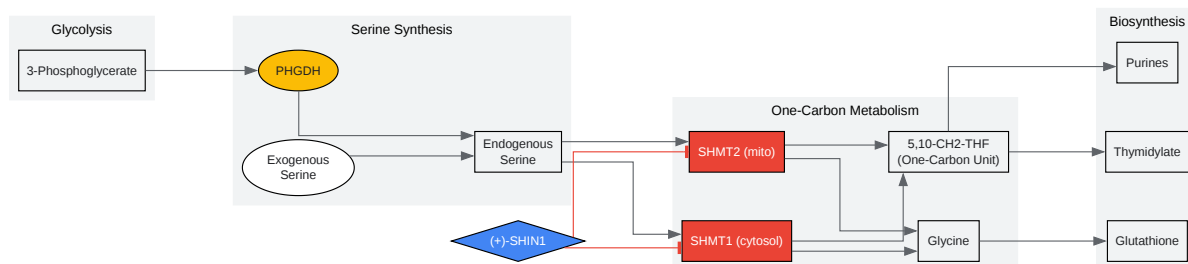
Metabolite	Treatment Group	Normalized Abundance (to DMSO WT, mean \pm SD, n=3)
AICAR	DMSO (Control)	1.0
5 μ M (+)-SHIN1	~25.0	
FGAR	DMSO (Control)	1.0
5 μ M (+)-SHIN1	~5.0	

This table shows the accumulation of purine biosynthetic intermediates, such as AICAR (aminoimidazole carboxamide ribotide) and FGAR (formylglycinamide ribonucleotide), upon treatment with **(+)-SHIN1**. This buildup occurs because the subsequent steps in purine synthesis require one-carbon units, the production of which is blocked by SHMT inhibition.

Signaling Pathways and Experimental Workflows

Serine Metabolism and One-Carbon Pathway

The following diagram illustrates the central role of SHMT in converting serine to glycine and providing one-carbon units for nucleotide synthesis. **(+)-SHIN1** directly inhibits both SHMT1 and SHMT2.

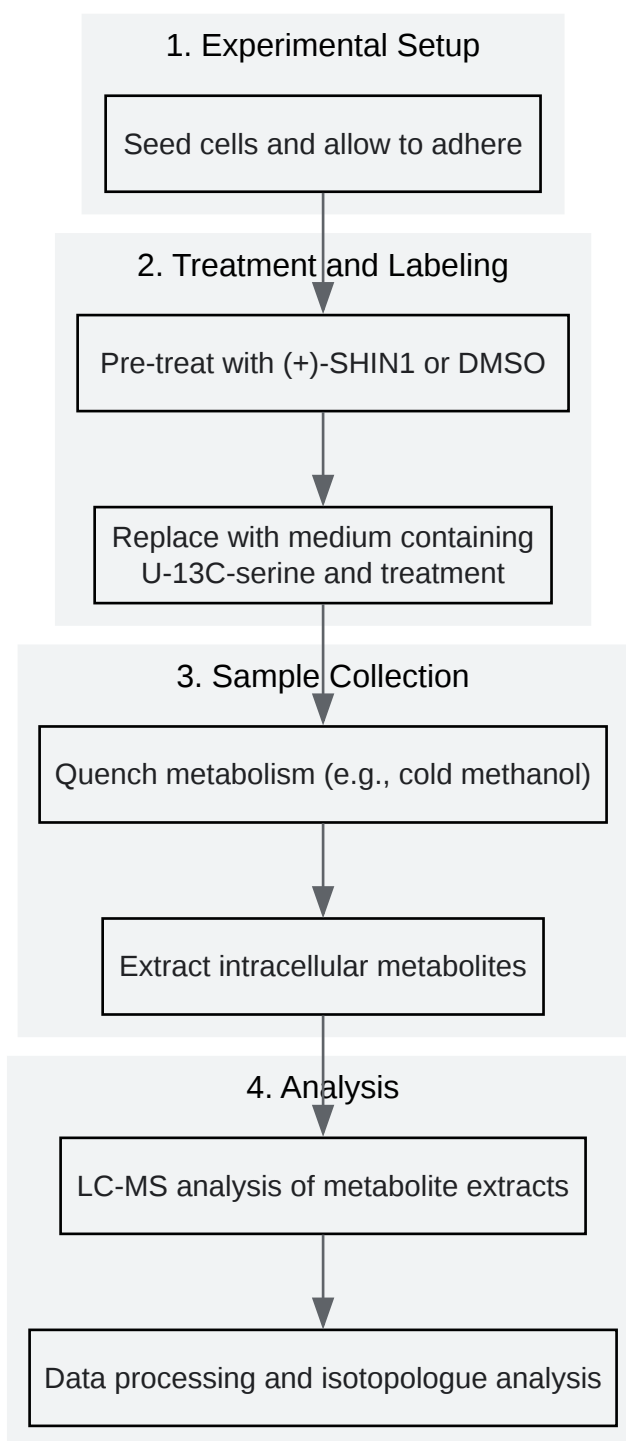


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Caption: **(+)-SHIN1** inhibits SHMT1/2, blocking serine catabolism.

Experimental Workflow for ¹³C-Serine Tracing with **(+)-SHIN1**

This workflow outlines the key steps from cell culture to data analysis for a typical ¹³C-serine tracing experiment with **(+)-SHIN1** treatment.



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